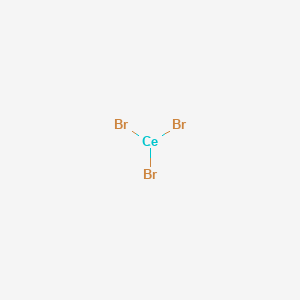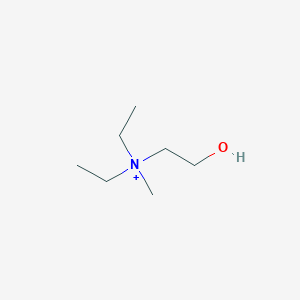
(2-Hydroxyethyl)methyldiethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)methyldiethylammonium, also known as HEDMA, is a quaternary ammonium compound that is widely used in various scientific research applications. It is a colorless, odorless liquid that is soluble in water and polar solvents. HEDMA is a versatile compound that has a broad range of applications in the fields of chemistry, biology, and medicine.
Mécanisme D'action
(2-Hydroxyethyl)methyldiethylammonium works by forming a positively charged layer on the surface of cells, which allows it to penetrate cell membranes and interact with intracellular components. This mechanism of action makes (2-Hydroxyethyl)methyldiethylammonium an effective agent for drug delivery and gene therapy.
Effets Biochimiques Et Physiologiques
(2-Hydroxyethyl)methyldiethylammonium has been shown to have low toxicity and is well tolerated by cells and tissues. It has been used in various in vitro and in vivo studies to investigate its effects on cell proliferation, differentiation, and gene expression. (2-Hydroxyethyl)methyldiethylammonium has been found to have a positive effect on cell growth and differentiation, making it a promising compound for tissue engineering applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-Hydroxyethyl)methyldiethylammonium is its versatility and broad range of applications. It is also relatively easy to synthesize and has low toxicity, making it a safe and effective compound for use in laboratory experiments. However, (2-Hydroxyethyl)methyldiethylammonium can be difficult to purify and can be unstable under certain conditions, which can limit its use in some applications.
Orientations Futures
There are many future directions for research on (2-Hydroxyethyl)methyldiethylammonium, including the development of new drug delivery systems, the investigation of its effects on stem cell differentiation, and its potential use in tissue engineering applications. Further research is needed to fully understand the biochemical and physiological effects of (2-Hydroxyethyl)methyldiethylammonium and to optimize its use in various scientific research applications.
Méthodes De Synthèse
(2-Hydroxyethyl)methyldiethylammonium can be synthesized by the reaction of diethylamine with epichlorohydrin and subsequent reaction with sodium hydroxide and 2-chloroethanol. This method is widely used in the laboratory synthesis of (2-Hydroxyethyl)methyldiethylammonium. The purity of (2-Hydroxyethyl)methyldiethylammonium can be improved by recrystallization.
Applications De Recherche Scientifique
(2-Hydroxyethyl)methyldiethylammonium is used in various scientific research applications, including polymer synthesis, drug delivery systems, and gene therapy. It is also used as a surfactant and emulsifier in the production of cosmetics and personal care products.
Propriétés
Numéro CAS |
13213-99-5 |
|---|---|
Nom du produit |
(2-Hydroxyethyl)methyldiethylammonium |
Formule moléculaire |
C7H18NO+ |
Poids moléculaire |
132.22 g/mol |
Nom IUPAC |
diethyl-(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C7H18NO/c1-4-8(3,5-2)6-7-9/h9H,4-7H2,1-3H3/q+1 |
Clé InChI |
BKMLGCPWXVBXHY-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCO |
SMILES canonique |
CC[N+](C)(CC)CCO |
Numéros CAS associés |
1112-77-2 (iodide) |
Synonymes |
(2-hydroxyethyl)methyldiethylammonium diethylcholine diethylcholine acetate diethylcholine iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



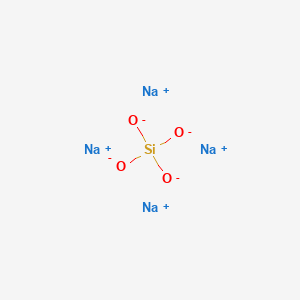
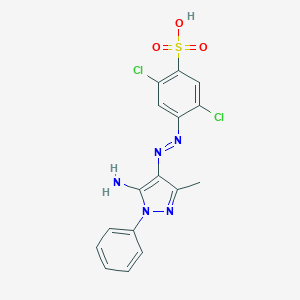

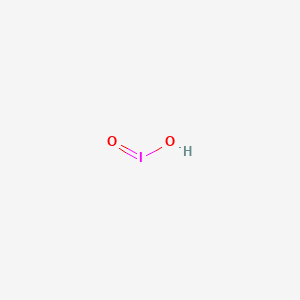
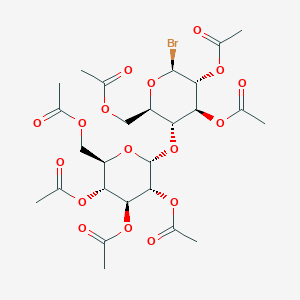
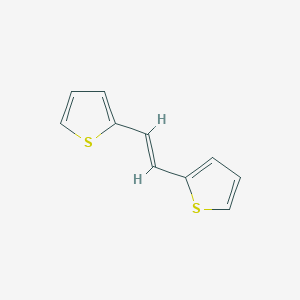
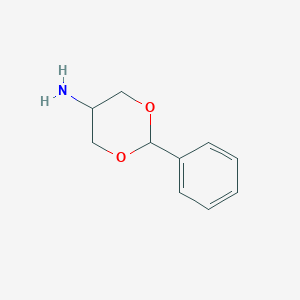
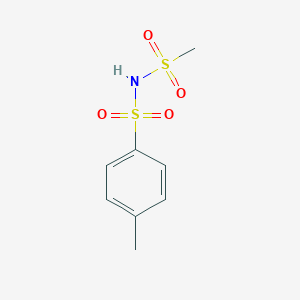
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)
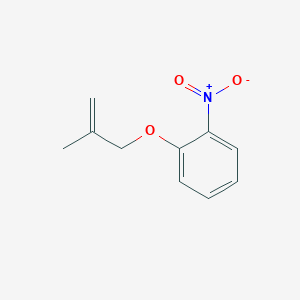
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
